N-((4-hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-((4-Hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine scaffold linked to a 4-hydroxychroman moiety via a methylene bridge. The compound combines two pharmacologically significant motifs:
- 2,3-Dihydrobenzo[b][1,4]dioxine: A heterocyclic ring system known for its metabolic stability and role in modulating pharmacokinetic properties .
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c20-18(7-8-23-15-4-2-1-3-14(15)18)12-19-26(21,22)13-5-6-16-17(11-13)25-10-9-24-16/h1-6,11,19-20H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRWUALKKZXZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the chroman-4-one core, which can be synthesized from resorcinol and 3-chloropropanoic acid. This intermediate undergoes further reactions, including cyclization and sulfonation, to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield chromanone derivatives, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
N-((4-hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
Key analogs and their distinguishing features are summarized below:
Key Observations :
- Halogenated analogs (e.g., 4-chlorobenzamide) may exhibit stronger electron-withdrawing effects, influencing receptor binding or metabolic stability .
- Compounds with amine side chains (e.g., methoxybenzylamine) are reported in antiviral research, suggesting the target’s structural flexibility for diverse applications .
Spectroscopic Comparisons:
- IR Spectroscopy :
- NMR Data :
- Protons adjacent to sulfonamide groups typically resonate at δ 7.5–8.5 ppm (aromatic) and δ 3.5–4.5 ppm (methylene bridges) .
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound with a complex structure that combines features of chromanone derivatives and sulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and anticoagulant properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
| Molecular Formula | C18H19NO6S |
| Molecular Weight | 373.41 g/mol |
| CAS Number | 1396887-81-2 |
Anticoagulant Activity
Research indicates that compounds similar to this compound exhibit significant anticoagulant effects. For instance, derivatives of 4-hydroxycoumarin have been shown to inhibit vitamin K-dependent carboxylation processes in the liver, which are crucial for blood coagulation. The compound's structural features may enhance its interaction with the target enzymes involved in this pathway .
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds within the chromanone class can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The sulfonamide group may further enhance these effects by modulating immune responses. For example, derivatives have shown potential in reducing inflammation in models of arthritis and other inflammatory diseases .
Anticancer Properties
The potential anticancer activity of this compound has been explored through various mechanisms. Compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways including cell cycle arrest and modulation of apoptosis-related proteins.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Anticoagulant Study : A study comparing various 4-hydroxycoumarin derivatives found that certain modifications led to enhanced anticoagulant activity compared to traditional anticoagulants like warfarin. The presence of specific substituents on the aromatic rings was critical for this enhanced activity .
- Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan, a derivative similar to the compound significantly reduced paw edema in rats, suggesting potent anti-inflammatory properties.
- Anticancer Investigation : A recent investigation into the cytotoxic effects of chromanone derivatives on breast cancer cell lines demonstrated that specific analogs induced significant cell death through caspase-dependent pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The sulfonamide moiety may interact with serine proteases involved in coagulation pathways.
- Cytokine Modulation : The compound's structure allows it to modulate cytokine release from immune cells, contributing to its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
